PX-478 free base

HIF-1α Inhibition Mechanism of Action Cancer Pharmacology

PX-478 free base (685847-78-3) is the definitive choice for researchers dissecting HIF-1α biology without confounding DNA-alkylation effects. Unlike melphalan or salt forms, this uncharged N-oxide moiety precisely targets HIF-1α (IC50 3.9–19.4 nM in cancer lines) and enhances radiotherapy (EF 1.56 in hypoxic PC3). Ensure experimental fidelity—order the free base with verified ≥98% purity, shipped under ambient conditions.

Molecular Formula C13H18Cl2N2O3
Molecular Weight 321.2 g/mol
CAS No. 685847-78-3
Cat. No. B044109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePX-478 free base
CAS685847-78-3
SynonymsMelphalan N-Oxide
Molecular FormulaC13H18Cl2N2O3
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-]
InChIInChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
InChIKeyGSKQMLGAUOTSKT-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PX-478 Free Base (CAS 685847-78-3): Procurement-Grade HIF-1α Inhibitor for Preclinical Oncology Research


PX-478 free base (CAS 685847-78-3), chemically identified as (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)aniline oxide, is the uncharged, active pharmaceutical moiety of the experimental hypoxia-inducible factor-1α (HIF-1α) inhibitor PX-478 [1]. It is structurally derived from the nitrogen mustard alkylating agent melphalan via oxidation of the nitrogen mustard moiety, a modification that fundamentally alters its mechanism of action, enabling potent and selective inhibition of HIF-1α rather than direct DNA alkylation [2].

Procurement Consideration: Why Generic HIF-1α Inhibitors Cannot Substitute for PX-478 Free Base


PX-478 free base is not a generic HIF-1α inhibitor. Its unique chemical structure, featuring an N-oxide moiety on a melphalan backbone, confers a mechanism of action distinct from other HIF-1 pathway modulators like echinomycin (a HIF-1 DNA-binding inhibitor) or YC-1 (which primarily affects HIF-1α stability and transcriptional activity) [1]. Substituting with another HIF-1 inhibitor or a structural analog like melphalan will yield vastly different experimental outcomes. Melphalan, lacking the N-oxide group, functions primarily as a DNA alkylating agent and does not inhibit HIF-1α expression, leading to a different safety and efficacy profile [2]. The free base form of PX-478 is the precise chemical entity required for studies where the presence of the dihydrochloride salt may confound results related to solubility, formulation, or counterion effects [3].

Quantitative Differentiation Guide: PX-478 Free Base vs. Structural Analogs and Other HIF-1 Inhibitors


Mechanistic Differentiation: HIF-1α Inhibition by PX-478 vs. Melphalan

PX-478 free base is derived from melphalan but possesses a crucial mechanistic distinction. In a Phase I clinical study, PX-478 was shown to inhibit HIF-1α expression, a property not observed with its structural parent compound, melphalan. This confirms that the N-oxide modification is essential for the HIF-1α inhibitory activity [1].

HIF-1α Inhibition Mechanism of Action Cancer Pharmacology

Potency Benchmarking: PX-478 Exhibits Nanomolar HIF-1α Inhibitory Potency Across Multiple Cancer Cell Lines

PX-478 (as the dihydrochloride salt) demonstrates potent, low nanomolar inhibition of hypoxia-induced HIF-1α protein levels in a panel of human cancer cell lines, as shown in a 2004 study by Welsh et al. The reported IC50 values vary by cell line, providing a benchmark for potency [1].

IC50 HIF-1α Cancer Cell Lines

Functional Differentiation: Radiosensitization Enhancement Factor in Prostate Cancer Cells

PX-478 enhances the radiosensitivity of prostate cancer cells. In PC3 cells, PX-478 at 20 µM provided an enhancement factor (EF) of 1.40 under normoxia and 1.56 under hypoxia. This effect was less pronounced in DU 145 cells, where 50 µM PX-478 yielded an EF of 1.13 (normoxia) and 1.25 (hypoxia) [1].

Radiosensitization Enhancement Factor Prostate Cancer

Recommended Application Scenarios for PX-478 Free Base Based on Verified Evidence


As a Mechanistic Probe to Differentiate HIF-1α Inhibition from DNA Alkylation Effects

PX-478 free base is the ideal choice for experiments designed to separate the biological consequences of HIF-1α inhibition from those of DNA damage. Its ability to inhibit HIF-1α, in direct contrast to its structural analog melphalan, allows for clear mechanistic dissection. This is supported by Phase I clinical data showing that PX-478, but not melphalan, inhibits HIF-1α expression [1].

In Vitro Studies Requiring Potent, Nanomolar HIF-1α Suppression in Breast, Prostate, Colon, or Pancreatic Cancer Models

For cellular assays demanding potent HIF-1α inhibition, PX-478 (as the dihydrochloride salt) has demonstrated IC50 values in the low nanomolar range (3.9 nM for PC-3, 4.0 nM for MCF-7, 19.4 nM for HT-29, and 10.1 nM for Panc-1 cells) [1]. These values serve as a critical benchmark for experimental design and potency verification.

Radiosensitization Studies in Prostate Cancer Models

PX-478 is a suitable candidate for research on enhancing radiotherapy efficacy, particularly in prostate cancer. The quantified enhancement factors (EF 1.56 in hypoxic PC3 cells at 20 µM) provide a clear, data-driven rationale for its use in combination therapy experiments. The cell-line-dependent efficacy (PC3 vs. DU 145) also presents an opportunity to investigate determinants of response [1].

Preclinical Studies Investigating HIF-1α as a Target in Fibroid Pathophysiology

PX-478 has been shown to inhibit proliferation and induce apoptosis in primary uterine fibroid cells, and attenuate fibroid xenograft growth in vivo [1]. This positions PX-478 free base as a valuable tool for exploring HIF-1α biology in the context of benign gynecological tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PX-478 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.